1-(2-Fluorobenzyl)-2-carboxypiperidine
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Overview
Description
1-(2-Fluorobenzyl)-2-carboxypiperidine is a chemical compound characterized by its unique structure, which includes a fluorobenzyl group attached to a piperidine ring with a carboxyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Fluorobenzyl)-2-carboxypiperidine can be synthesized through several methods, including the following:
Nucleophilic Substitution Reaction: Starting with 2-fluorobenzyl chloride and piperidine-2-carboxylic acid, the reaction can be carried out in the presence of a strong base such as sodium hydride (NaH) to facilitate the substitution reaction.
Reduction of Carboxylic Acid: Another approach involves the reduction of 2-fluorobenzyl piperidine-2-carboxylic acid using reducing agents like lithium aluminum hydride (LiAlH4) to yield the desired compound.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as column chromatography or crystallization may be employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorobenzyl)-2-carboxypiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce the carboxyl group to an alcohol.
Substitution Reactions: Nucleophilic substitution reactions can be carried out using different nucleophiles to replace the fluorine atom or other substituents on the benzyl ring.
Common Reagents and Conditions:
Oxidation: KMnO4, Na2Cr2O7, and H2O2 are commonly used oxidizing agents.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation are typical reducing agents.
Substitution: Strong bases like NaH, and nucleophiles such as halides or amines are used.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
1-(2-Fluorobenzyl)-2-carboxypiperidine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.
Medicine: It has potential therapeutic applications, including the development of new drugs targeting various diseases.
Industry: The compound can be used in the manufacturing of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Fluorobenzyl)-2-carboxypiperidine exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
1-(2-Fluorobenzyl)-2-carboxypiperidine is unique due to its specific structural features. Similar compounds include:
1-(2-Fluorobenzyl)piperazine: This compound differs by lacking the carboxyl group.
2-Fluorobenzyl alcohol: This compound has a hydroxyl group instead of the carboxyl group.
Piperidine-2-carboxylic acid: This compound lacks the fluorobenzyl group.
These compounds have different chemical properties and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]piperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c14-11-6-2-1-5-10(11)9-15-8-4-3-7-12(15)13(16)17/h1-2,5-6,12H,3-4,7-9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWBRKWMVFIPDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)CC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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